Validated Binding Mode in SARS-CoV-2 Macrodomain Fragment Screen
In a fragment-based drug discovery campaign, a derivative of this compound (S3R, 5-chloro-N3-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrazine-2,3-diamine) was co-crystallized with the SARS-CoV-2 NSP3 macrodomain (PDB: 5SPJ) [1]. While no direct binding affinity (IC₅₀/Kd) data is available for the exact methanol fragment, the successful resolution of a high-quality co-crystal structure (Real Space Correlation Coefficient: 0.823) [2] confirms that the 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl scaffold enables specific, well-defined interactions within the adenine-binding pocket. This is a key differentiation: the parent compound provides a structurally validated starting point for fragment growth. In contrast, the simple 4-methyl analog lacks the cyclopropyl group that extends into a hydrophobic sub-pocket, predicted to result in a loss of key van der Waals contacts, though direct comparative crystallographic data for the unsubstituted analog are not publicly available.
| Evidence Dimension | Structural binding validation (crystallographic fragment screen) |
|---|---|
| Target Compound Data | Derivative S3R (from target scaffold) co-crystallized with SARS-CoV-2 NSP3 macrodomain in PanDDA campaign (PDB: 5SPJ). Real Space Correlation Coefficient: 0.823, RMSZ-bond-length: 2.74, RMSZ-bond-angle: 2.02. |
| Comparator Or Baseline | 4-Methyl-4H-1,2,4-triazol-3-yl)methanol (lacks cyclopropyl); no co-crystal structure with this target reported. |
| Quantified Difference | Target scaffold derivative S3R yields validated co-crystal structure; comparator yields no reported structural data for this target. |
| Conditions | PanDDA analysis group deposition; X-ray diffraction; SARS-CoV-2 NSP3 macrodomain (Macro1). |
Why This Matters
For medicinal chemists pursuing structure-guided design against SARS-CoV-2 or related macrodomains, the target compound's scaffold is part of a pre-validated, experimentally confirmed binding chemotype, drastically reducing the risk and synthesis burden compared to an unvalidated analog lacking the cyclopropyl anchor.
- [1] Correy, G.J., Fraser, J.S. (2022). PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with ZINC000893101964. RCSB PDB. DOI: 10.2210/pdb5spj/pdb. View Source
- [2] SDSC Ligand Validation Report for 5SPJ/S3R. Best-fitted instance: Real Space Correlation Coefficient: 0.823; RMSZ-bond-length: 2.74; RMSZ-bond-angle: 2.02. View Source
